molecular formula C15H12F2N2O4 B5844625 N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide

Cat. No. B5844625
M. Wt: 322.26 g/mol
InChI Key: KPNWHTYHTQTPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide, commonly known as Diflapolin, is a chemical compound that has shown potential as a therapeutic agent in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in lab experiments. In

Mechanism of Action

The mechanism of action of Diflapolin is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in cancer cell growth and inflammation. It has also been suggested that Diflapolin may act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects:
Diflapolin has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, Diflapolin has been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using Diflapolin in lab experiments is its potential as a therapeutic agent. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation of using Diflapolin in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

Future research on Diflapolin could focus on its potential as a therapeutic agent for cancer and inflammation. It could also explore its mechanism of action and investigate ways to improve its solubility in water. Furthermore, research could be conducted to determine the safety and efficacy of Diflapolin in vivo.

Synthesis Methods

Diflapolin can be synthesized through several methods, including the reaction of 2,4-difluoroaniline with 3-methyl-4-nitrophenol in the presence of acetic anhydride and triethylamine. This method yields the desired product in moderate to good yields. Another method involves the reaction of 2,4-difluoroaniline with 3-methyl-4-nitrophenoxyacetyl chloride in the presence of triethylamine. This method yields the product in good yields.

Scientific Research Applications

Diflapolin has been studied for its potential as a therapeutic agent in scientific research. It has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent. Diflapolin has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O4/c1-9-6-11(3-5-14(9)19(21)22)23-8-15(20)18-13-4-2-10(16)7-12(13)17/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNWHTYHTQTPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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